Tert-butyl hex-5-yn-1-ylcarbamate
Description
Overview of Carbamate (B1207046) Derivatives in Protecting Group Strategies and Synthetic Intermediates
Carbamates are a class of organic compounds that are widely used as protecting groups for amines. masterorganicchemistry.comchem-station.com In multi-step syntheses, it is often necessary to temporarily block the reactivity of an amine group to prevent it from interfering with reactions at other sites in the molecule. chem-station.com Carbamates are well-suited for this purpose as they are generally stable to a wide range of reaction conditions but can be readily removed when desired. masterorganicchemistry.comnumberanalytics.com
One of the most common carbamate protecting groups is the tert-butoxycarbonyl (Boc) group. masterorganicchemistry.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is known for its stability under many conditions. chemistrytalk.org A key advantage of the Boc group is its susceptibility to removal under acidic conditions, such as with trifluoroacetic acid, which allows for selective deprotection in the presence of other protecting groups. masterorganicchemistry.com This "orthogonal" protection strategy is a cornerstone of complex molecule synthesis, particularly in peptide chemistry. masterorganicchemistry.comchem-station.com Carbamates, by moderating the high reactivity and basicity of amines, serve as essential tools for chemists, enabling the construction of complex molecules with high precision. chem-station.com
Significance of Terminal Alkynes as Versatile Functional Handles in Chemical Transformations
Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are a cornerstone of synthetic organic chemistry due to their unique reactivity. solubilityofthings.comwikipedia.orgfiveable.me The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is notably acidic compared to hydrogens on sp2 (alkene) or sp3 (alkane) carbons, with a pKa of about 25. wikipedia.orglibretexts.org This acidity allows for deprotonation by a strong base to form a highly reactive acetylide anion. fiveable.melibretexts.org
This acetylide anion is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions, a critical process in the synthesis of complex organic molecules. solubilityofthings.comfiveable.me For instance, these anions can react with alkyl halides in substitution reactions to extend carbon chains. solubilityofthings.comlibretexts.org Furthermore, terminal alkynes are key participants in a variety of metal-catalyzed reactions, including the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various carboamination reactions. wikipedia.orgnih.govresearchgate.net The ability of terminal alkynes to undergo such a diverse range of transformations makes them invaluable "functional handles" for chemists to manipulate and build upon. nih.gov
Positioning of Tert-butyl hex-5-yn-1-ylcarbamate within the Landscape of Bifunctional Building Blocks
This compound (CAS Number: 151978-58-4) is a prime example of a bifunctional building block that ingeniously combines the key features of a carbamate-protected amine and a terminal alkyne. sigmaaldrich.comchemspider.com3wpharm.comchemscene.com This single molecule offers the stability and controlled deprotection of the Boc-protected amine, alongside the vast synthetic potential of the terminal alkyne. researchgate.netenamine.net
This dual functionality makes it a highly valuable intermediate in organic synthesis. The carbamate end allows for its incorporation into a growing molecule while protecting the nitrogen's nucleophilicity. Subsequently, the terminal alkyne end can be employed in a variety of coupling and functionalization reactions to introduce further complexity. This strategic design allows for a modular and efficient approach to synthesizing complex target molecules, such as in the development of novel pharmaceutical agents or functional materials. researchgate.netenamine.netresearchgate.net
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 151978-58-4 |
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol |
| Physical Form | Liquid |
| Boiling Point | 291.0 ± 23.0 °C (Predicted) |
| Density | 0.956 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.81 ± 0.46 (Predicted) |
| Storage Temperature | 2-8°C |
Table sources: sigmaaldrich.com3wpharm.comguidechem.com
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-hex-5-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-6-7-8-9-12-10(13)14-11(2,3)4/h1H,6-9H2,2-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIDQZORWGPNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151978-58-4 | |
| Record name | tert-butyl N-(hex-5-yn-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl Hex 5 Yn 1 Ylcarbamate
Classical Approaches to Carbamate (B1207046) Formation
The formation of the carbamate linkage in tert-butyl hex-5-yn-1-ylcarbamate is most commonly achieved through the protection of the primary amine of hex-5-yn-1-amine (B180460). The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.comchemistrysteps.com
Reaction of Hex-5-yn-1-amine with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)
The most direct and prevalent method for the synthesis of this compound is the reaction of hex-5-yn-1-amine with di-tert-butyl dicarbonate (Boc₂O). prepchem.com This reaction is a type of nucleophilic acyl substitution where the amino group of hex-5-yn-1-amine attacks one of the carbonyl carbons of Boc₂O. jk-sci.com
The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF). prepchem.com In a representative procedure, a solution of hex-5-yn-1-amine in THF is treated with Boc₂O. prepchem.com The reaction proceeds, often at room temperature, to yield the desired N-Boc protected product. prepchem.com The mechanism involves the nucleophilic attack of the amine on the Boc anhydride, leading to the formation of a tetrahedral intermediate. chemistrysteps.com This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. commonorganicchemistry.comcommonorganicchemistry.com The tert-butoxide then deprotonates the protonated amine to give the final product and tert-butanol. commonorganicchemistry.com
A specific literature procedure involves dissolving 3.99 grams of 6-amino-1-hexyne in 50 mL of tetrahydrofuran and adding 9.1 grams of di-tert-butyl dicarbonate. prepchem.com After stirring for 2 hours, the solvent is removed, and the product is purified by silica (B1680970) gel chromatography to yield this compound. prepchem.com
Table 1: Reaction Parameters for the Synthesis of this compound using Boc₂O
| Parameter | Value | Reference |
| Starting Material | Hex-5-yn-1-amine | prepchem.com |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | prepchem.com |
| Solvent | Tetrahydrofuran (THF) | prepchem.com |
| Reaction Time | 2 hours | prepchem.com |
| Purification | Silica gel chromatography | prepchem.com |
Alternative Boc-Protection Strategies for Primary Amines
While the use of Boc₂O is widespread, other reagents can also be employed for the introduction of the Boc group onto primary amines. These alternatives can be useful in specific contexts, for example, to avoid certain byproducts or to achieve chemoselectivity in more complex substrates.
Alternative reagents for Boc protection include tert-butoxycarbonyl azide (B81097) (Boc-N₃) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile. orgsyn.org However, these are often less preferred due to safety concerns (in the case of the azide) or the generation of less desirable byproducts. orgsyn.org Another approach involves the use of active esters and other derivatives like Boc-ONH₂. organic-chemistry.org
The choice of base can also be varied. While some Boc protections proceed without a base, bases like triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), sodium hydroxide (B78521) (NaOH), or 4-dimethylaminopyridine (B28879) (DMAP) are often used to facilitate the reaction. total-synthesis.comcommonorganicchemistry.commychemblog.com The base serves to deprotonate the initially formed ammonium (B1175870) salt, driving the reaction to completion. commonorganicchemistry.com The reaction conditions are generally flexible, with solvents such as water, water/THF mixtures, and acetonitrile (B52724) also being effective. fishersci.co.uk
Advanced and Green Chemistry Synthesis Techniques
In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and scalable methods for chemical synthesis. These principles have been applied to the formation of carbamates, including the synthesis of Boc-protected amines.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govirjet.net The application of microwave irradiation can significantly reduce reaction times for the Boc protection of amines. For instance, the synthesis of N-sec/tert-butyl 2-arylbenzimidazole derivatives was achieved in high yields (85-96%) within very short reaction times (2-3.5 minutes) using focused microwave irradiation. nih.gov Although a specific protocol for this compound is not detailed, the general principle of using microwave energy to expedite the reaction between an amine and Boc₂O is applicable. This method offers a greener alternative to conventional heating by reducing energy consumption and often minimizing side reactions. irjet.net
Catalytic Methods for Amine Protection (e.g., using MgO-CeO₂ mixed oxides for transesterification)
The development of catalytic methods for Boc protection aligns with the principles of green chemistry by reducing the need for stoichiometric reagents. While direct catalytic Boc protection of amines is an area of active research, related catalytic processes for carbamate synthesis are well-established. For example, MgO-CeO₂ mixed oxides have been successfully used as catalysts for the transesterification of ethylene (B1197577) carbonate with methanol (B129727) to produce dimethyl carbonate. researchgate.net These mixed oxides exhibit high surface basicity, which is crucial for their catalytic activity. researchgate.net The preparation of these catalysts often involves co-precipitation methods, sometimes using ionic liquids as templates to increase surface area and control particle size. researchgate.net While not a direct synthesis of this compound, the use of solid base catalysts for carbamate formation points towards potential future applications in amine protection. Other heterogeneous catalysts like Amberlite-IR 120 resin have also been shown to be effective for N-Boc protection under solvent-free conditions, offering easy separation and recyclability. derpharmachemica.com
Flow Microreactor Systems for Direct Introduction of the tert-Butoxycarbonyl Group
Flow microreactor technology offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling highly reactive intermediates. beilstein-journals.orgrsc.org This technology has been successfully applied to the direct introduction of the tert-butoxycarbonyl group. beilstein-journals.org
In a flow system, solutions of the reactants are continuously pumped through a microreactor where they mix and react. The short residence time within the reactor can be precisely controlled, which is particularly advantageous for fast reactions or when dealing with unstable intermediates. beilstein-journals.orgrsc.org For the synthesis of tert-butyl carbamates, a flow process allows for the reaction between an organometallic reagent (like an organolithium) and di-tert-butyl dicarbonate to be performed efficiently and sustainably. beilstein-journals.org While this specific example focuses on C-tert-butoxycarbonylation, the principles can be extended to N-protection. The use of flow reactors can also enable reactions to be run at elevated temperatures and pressures, potentially accelerating the Boc protection of amines and allowing for the use of greener solvents. lookchem.com
Table 2: Advanced Synthesis Techniques for Carbamate Formation
| Technique | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. nih.gov | Increased reaction rate, potentially higher yields, and reduced energy consumption. |
| Catalytic Methods | Use of recyclable solid catalysts (e.g., mixed oxides). researchgate.netderpharmachemica.com | Greener process, easier product purification, reduced waste. |
| Flow Microreactor Systems | Precise control of reaction conditions, enhanced safety. beilstein-journals.orglookchem.com | Improved scalability, potential for automation, and safer handling of reagents. |
Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Environmental Impact
A direct comparative analysis of various synthetic routes to produce this compound, with specific data on yield, selectivity, and environmental impact under varied conditions, is not extensively available in the current body of scientific literature. The synthesis of this specific N-Boc protected alkynyl amine is often a single step in a more complex multi-step synthesis, and as such, detailed optimization and comparative studies are not the primary focus of the reporting literature. However, by examining the general principles of N-Boc protection of primary amines and the synthesis of similar alkynyl carbamates, a qualitative analysis can be inferred.
Evaluation of Reaction Conditions (Solvents, Temperature, Catalysts)
The synthesis of tert-butyl carbamates, including this compound, typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O). The reaction conditions, such as the choice of solvent, temperature, and the use of catalysts, can significantly influence the reaction's efficiency and outcome.
Solvents: The choice of solvent is crucial for ensuring the solubility of both the amine and Boc₂O, as well as for facilitating the reaction. Common solvents for Boc protection include aprotic solvents like tetrahydrofuran (THF), acetonitrile (ACN), dichloromethane (B109758) (DCM), and chloroform (B151607) (CHCl₃). The use of a biphasic system, such as dioxane and water, often with a base like sodium bicarbonate or sodium hydroxide, is also a prevalent method. The polarity and boiling point of the solvent can affect reaction times and the ease of product isolation. For instance, reactions in lower-boiling solvents like DCM may proceed at room temperature, while reactions in THF or ACN might be conducted at slightly elevated temperatures to ensure completion.
Temperature: The N-Boc protection of amines is typically carried out under mild conditions, often ranging from 0 °C to room temperature (20-25 °C). The reaction is generally exothermic, and for highly reactive amines, initial cooling may be necessary to control the reaction rate and prevent side reactions. In some cases, gentle heating may be applied to drive the reaction to completion, particularly if the amine is sterically hindered or has low nucleophilicity. The terminal alkyne group in this compound is generally stable under these conditions, but prolonged exposure to high temperatures or harsh basic/acidic conditions should be avoided to prevent potential side reactions.
Catalysts: While many Boc protection reactions proceed efficiently without a catalyst, the use of a base is common to neutralize the acidic byproducts formed during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH). The choice of base can influence the reaction rate and selectivity. For instance, organic bases like TEA and DIPEA are soluble in organic solvents and are often used in homogenous reaction mixtures. Inorganic bases are typically used in biphasic systems. In some specialized applications, catalysts like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, particularly for less reactive amines. However, for a simple primary amine like 5-hexyn-1-amine, such catalysts are often unnecessary.
A summary of typical reaction conditions for the synthesis of N-Boc protected amines, which would be applicable to this compound, is presented in the table below. It is important to note that the optimal conditions would need to be determined empirically for this specific substrate.
| Parameter | Typical Conditions |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dioxane/Water |
| Temperature | 0 °C to Room Temperature (25 °C) |
| Base/Catalyst | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) |
| Reactant Ratio | Near-equimolar to a slight excess of Boc₂O |
| Reaction Time | 1 to 24 hours |
Applications in Complex Molecule Synthesis
As a Key Intermediate in Total Synthesis of Natural Products and Analogues
The precise arrangement of functional groups in tert-butyl hex-5-yn-1-ylcarbamate makes it a suitable synthon for fragments required in the synthesis of various natural products and their structurally related analogues. Its six-carbon chain provides a flexible scaffold that can be further elaborated, while the terminal alkyne and protected amine allow for sequential and orthogonal chemical transformations.
Building Block for Pharmaceutical Intermediates and Drug Discovery
The predictable reactivity and useful functionality of this compound make it an important tool in medicinal chemistry and drug discovery for the construction of pharmaceutical intermediates.
Role in Peptide Chemistry
This compound is a valuable precursor for the synthesis of non-canonical amino acids (ncAAs). nih.gov These engineered building blocks can be incorporated into peptides to bestow novel properties, such as enhanced stability, altered conformation, or the ability to serve as a reactive handle for bioconjugation.
By analogy to the natural amino acid lysine, the compound's structure features a six-atom chain terminating in a reactive group. However, instead of a simple amine, it possesses a terminal alkyne. This alkyne group can participate in highly efficient and specific click chemistry reactions, allowing for the post-synthetic modification of peptides with fluorescent dyes, imaging agents, or other bioactive molecules. nih.gov
Table 1: Comparison of this compound with Natural Amino Acids
| Feature | This compound (as ncAA precursor) | L-Lysine | L-Methionine |
|---|---|---|---|
| Side Chain Length | 6 carbons (including alkyne) | 4 carbons | 3 carbons + sulfur |
| Terminal Group | Alkyne (-C≡CH) | Amine (-NH₂) | Thioether (-S-CH₃) |
| Key Reactivity | Click Chemistry (e.g., CuAAC) | Nucleophilic addition, Amide formation | S-alkylation |
| Protection | Boc-protected amine | Unprotected α-amino group in peptide | Unprotected α-amino group in peptide |
Precursor for PROTAC Linkers (e.g., in PROTAC MG-277 synthesis)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. tocris.comnih.gov These molecules consist of a ligand for the protein of interest, a ligand for an E3 ligase, and a chemical linker connecting them. nih.gov
The linker is a critical component, as its length, rigidity, and chemical composition heavily influence the formation and stability of the ternary complex (PROTAC-target-ligase), which is essential for ubiquitination and subsequent degradation. explorationpub.comnih.gov Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common motifs used in PROTAC linkers. nih.gov
This compound is an ideal building block for constructing these linkers.
Bifunctionality: It provides two distinct points for connection. The terminal alkyne is commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach one of the ligands in a highly efficient and modular fashion. explorationpub.com
Amine Handle: Following deprotection of the Boc group, the resulting primary amine can be readily coupled to the second ligand or another part of the linker via standard amide bond formation.
Flexibility and Length: The six-carbon chain offers a flexible spacer of a defined length, a parameter that often requires extensive optimization for potent degradation activity. explorationpub.com
While the specific linker synthesis for the molecular glue MG-277 is not detailed with this exact precursor, MG-277 was developed from a bona fide PROTAC degrader and contains a linker tethering its constituent ligands. nih.govcancer-research-network.commedchemexpress.com The principles of PROTAC design demonstrate the utility of building blocks like this compound for systematically constructing libraries of degraders. nih.gov
Table 2: Role of this compound in PROTAC Synthesis
| PROTAC Component | Function | Role of this compound |
|---|---|---|
| Warhead Ligand | Binds to the protein of interest (POI). | Can be attached to the amine end (after deprotection) via an amide bond. |
| Linker | Connects the warhead and E3 ligase ligands; optimizes ternary complex formation. | Forms the core of the linker, providing length and flexibility. |
| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Can be attached to the alkyne end via a click reaction (e.g., CuAAC). |
Development of Kinesin Inhibitors and Cellular Target Engagement Probes
Information regarding the direct application of "this compound" in the development of kinesin inhibitors and cellular target engagement probes is not available in the public domain based on the conducted research.
Functionalized Congeners of P2Y₆ Receptor Antagonists
Detailed research findings on the use of "this compound" for the synthesis of functionalized congeners of P2Y₆ receptor antagonists could not be retrieved from the available literature.
Chiral Synthesis and Stereoselective Applications
The presence of a reactive alkyne group and a protected amine in this compound and its derivatives facilitates their use in various chiral syntheses and stereoselective transformations, leading to the formation of enantiomerically enriched and complex molecular scaffolds.
Enantioselective Synthesis of Dihydro-oxazepinones and Dihydropyridinones
A notable application of derivatives of this compound is in the enantioselective synthesis of dihydro-oxazepinones and dihydropyridinones. These heterocyclic structures are significant components of many alkaloids and other biologically active molecules. nih.govnih.gov The synthesis commences with β-hydroxyaminoaldehydes, which can be prepared through an organocatalytic 1,4-addition of N-tert-butyl(tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes. nih.gov
The subsequent steps involve the addition of an alkyne to the aldehyde functionality, followed by oxidation of the resulting alcohol to furnish an N-Boc O-TBS-protected β-aminoynone. nih.gov The removal of the tert-butyldimethylsilyl (TBS) protecting group then triggers a 7-endo-dig cyclization, yielding the novel 3,4-dihydro-1,2-oxazepin-5(2H)-ones. nih.govacs.org Further transformation through reductive cleavage of the N-O bond of the oxazepinone and subsequent Boc-deprotection leads to the formation of 2-substituted 2,3-dihydropyridin-4(1H)-ones via a 6-endo-trig cyclization. nih.gov This methodology allows for the synthesis of a diverse range of dihydropyridinones with various substituents at the C2 position. nih.gov
Table 1: Key Steps in the Synthesis of Dihydro-oxazepinones and Dihydropyridinones
| Step | Reaction | Key Reagents | Product |
| 1 | Enantioselective 1,4-addition | N-tert-butyl(tert-butyldimethylsilyl)oxycarbamate, α,β-unsaturated aldehyde | β-hydroxyaminoaldehyde |
| 2 | Alkyne Addition & Oxidation | Alkyne, n-BuLi; MnO₂ | N-Boc O-TBS-protected β-aminoynone |
| 3 | Cyclization | TBAF | 3,4-dihydro-1,2-oxazepin-5(2H)-one |
| 4 | Reduction & Cyclization | - | 2,3-dihydropyridin-4(1H)-one |
Construction of Chiral α-tert-Amine Scaffolds
The construction of chiral α-tert-amine scaffolds is a critical endeavor in medicinal chemistry. While direct research on the use of this compound for this purpose is limited, related N-Boc-protected ketimines bearing an alkynyl group are instrumental in amine-catalyzed asymmetric Mannich reactions. nih.govscispace.comrsc.org These reactions provide access to chiral β-amino aldehydes containing an α-tert-amine moiety. nih.govrsc.org
The synthesis of these crucial N-Boc-protected Z-ketimines can be challenging and is not typically achieved through conventional methods like condensation from the corresponding ketones. nih.govscispace.comrsc.org Alternative strategies involve the nucleophilic substitution of amidines bearing a benzimidazole (B57391) moiety with organolithium reagents or the oxidation of N-Boc-protected amines. nih.govrsc.org Once obtained, these Z-ketimines undergo highly diastereodivergent Mannich reactions with aldehydes, catalyzed by organocatalysts like L-proline or chiral phenylcyclopropane-based amines, to yield the desired chiral α-tert-amine scaffolds. nih.gov The alkyne functionality in the resulting product can be subsequently hydrogenated to afford α-tert-amines with two different alkyl chains. nih.gov
Table 2: Diastereodivergent Mannich Reaction for Chiral α-tert-Amine Scaffolds
| Catalyst | Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| L-proline | anti | 8:1 to >20:1 | 96-99% |
| Phenylcyclopropane-based amine | syn | 10:1 to >20:1 | 98-99% |
Synthesis of Chiral Intermediates (e.g., Tert-butyl(S)-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate)
The chiral intermediate, tert-butyl (S)-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate, is a valuable building block in its own right. While specific literature detailing the direct enantioselective synthesis of this exact compound is scarce, a plausible synthetic route can be inferred from similar preparations. For instance, the synthesis of related chiral amides often starts from N-Boc protected α-amino acids, such as N-Boc-L-phenylalanine. nih.gov
A general approach involves the activation of the carboxylic acid of the N-Boc protected amino acid, for example with a coupling reagent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluoro-phosphate), followed by reaction with an appropriate amine. nih.gov To obtain the target ketone structure, a different synthetic strategy would be required, potentially involving the reaction of an activated N-Boc amino acid with an organometallic reagent or the oxidation of a corresponding secondary alcohol. The synthesis of the precursor alcohol, tert-butyl ((1S,2R)-1-hydroxy-1-phenylhex-5-yn-2-yl)carbamate, would be a key step.
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation for Alkyne Transformations
The terminal alkyne of tert-butyl hex-5-yn-1-ylcarbamate is amenable to a range of addition and coupling reactions. The elucidation of the mechanisms of these transformations is crucial for controlling reaction outcomes and optimizing conditions.
Sonogashira Coupling: One of the most prominent reactions involving this substrate is the Sonogashira cross-coupling, which forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. Research has documented the use of this compound in such reactions to synthesize more complex molecules, including precursors for Bromodomain and Extra-Terminal (BET) protein degraders and Lactate Dehydrogenase (LDH) inhibitors. acs.orgacs.org
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper.
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The resulting Pd(II) intermediate eliminates the final coupled product, regenerating the Pd(0) catalyst.
Copper Cycle:
The Cu(I) catalyst reacts with the terminal alkyne (this compound) in the presence of a base (like triethylamine (B128534) or DABCO) to form a copper(I) acetylide intermediate. acs.orgacs.org This step also produces an ammonium (B1175870) salt.
This copper acetylide is the species that engages in the transmetalation step with the palladium center.
Hydroarylation: Another key transformation is hydroarylation, where an aryl group and a hydrogen atom are added across the alkyne's triple bond. While not documented specifically for this compound, studies on similar N-protected propargylamines and other terminal alkynes provide significant mechanistic insight. rsc.org In many cases, the carbamate (B1207046) group can act as a directing group, influencing the regioselectivity of the addition. For instance, rhodium-catalyzed hydroarylation of internal alkynes bearing a carbamate directing group has been shown to proceed with high regio- and stereoselectivity. nih.govacs.org The reaction is proposed to involve C-H activation of the arene, coordination of the alkyne to the metal center, migratory insertion, and subsequent protonolysis to deliver the product and regenerate the catalyst.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the intricate details of reaction mechanisms involving alkynes. While specific DFT studies on this compound are not prominent in the literature, computational models for analogous systems provide a clear framework for understanding its reactivity.
For example, DFT studies on the hydroarylation of propargylic alcohols catalyzed by manganese have been used to investigate the reaction's high regioselectivity. These studies identified a crucial OH---π interaction between the alcohol and the aryl group in the transition state, which directs the reaction's outcome. acs.org Similarly, computational analysis of nickel-catalyzed reactions of terminal alkynes has explored the competition between cooperative C-H bond activation, which generates a Ni(II) alkyl/alkynyl complex, and alkyne coupling pathways. nih.gov
These computational approaches allow researchers to:
Map the potential energy surface of the reaction.
Identify the structures of transition states and key intermediates.
Calculate activation energy barriers for competing pathways.
Understand the electronic and steric effects of ligands and substrates.
For a molecule like this compound, DFT could be employed to model the Sonogashira coupling pathway, clarifying the energetics of the oxidative addition and reductive elimination steps, or to predict the regiochemical outcome of hydroamination or other addition reactions by comparing the stability of different possible transition states.
Ligand Effects and Catalyst Design in Transition Metal-Catalyzed Reactions
The choice of catalyst and its associated ligands is paramount in controlling the efficiency, selectivity, and functional group tolerance of transformations involving this compound. The ligand sphere around the metal center directly influences its electronic properties and steric environment, thereby dictating its reactivity. youtube.com
In the context of Sonogashira couplings, different palladium catalysts and ligands have been successfully employed with this compound. The specific conditions reported in studies highlight this tunability.
| Reaction Type | Catalyst/Precatalyst | Ligand/Base | Substrate | Reference |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | DMF / TEA | This compound | acs.org |
| Sonogashira Coupling | [P(t-Bu)₃]-Pd(crotyl)Cl | DABCO | This compound | acs.org |
In the first entry, triphenylphosphine (B44618) (PPh₃) serves as the ligand for palladium. In the second, the bulky and electron-rich tri(tert-butyl)phosphine (P(t-Bu)₃) is used, which is known to promote efficient oxidative addition and reductive elimination. The choice of base (triethylamine vs. DABCO) is also critical for the deprotonation of the alkyne to form the reactive copper acetylide. acs.orgacs.org
In hydroarylation reactions, catalyst design is equally crucial. Ruthenium catalysts like [Ru(p-cym)I₂]₂ have been used for the hydroarylation of internal alkynes, where a carboxylate group directs the C-H activation. nih.gov For other transformations, rhodium and nickel catalysts are often employed. rsc.orgnih.gov The design of these catalysts often involves pincer ligands or bidentate phosphines that enhance catalyst stability and control selectivity. acs.orgnih.gov The electronic properties of the ligand—whether it is a strong sigma-donor, a pi-acceptor, or a "non-innocent" ligand that can be oxidized or reduced—profoundly modifies the metal's reactivity, an effect known as polarization or back-bonding, which can activate the coordinated alkyne toward nucleophilic attack. youtube.com
Future Research Directions and Emerging Applications
Integration into Automated Synthesis Platforms
The structure of tert-butyl hex-5-yn-1-ylcarbamate, with its protected amine and reactive alkyne, makes it an ideal candidate for integration into automated synthesis platforms. These platforms, including automated solid-phase peptide synthesis (SPPS) and flow chemistry systems, offer significant advantages in terms of speed, efficiency, and reproducibility.
In the context of automated solid-phase peptide synthesis , the Boc-protected amine allows for its use as a non-natural amino acid analogue. Following its incorporation into a peptide sequence, the terminal alkyne is available for a wide range of post-synthetic modifications via click chemistry. This enables the creation of peptide libraries with diverse functionalities, such as fluorescent labels, imaging agents, or cytotoxic payloads for targeted drug delivery. The compatibility of the Fmoc/t-Bu strategy with such modifications highlights the potential for streamlined production of complex peptide-based therapeutics. nih.govrsc.org
Flow chemistry , a technique that involves the continuous pumping of reagents through a reactor, offers enhanced control over reaction parameters and improved safety for handling hazardous reagents. The terminal alkyne of this compound can be efficiently functionalized in flow reactors, allowing for rapid optimization and scale-up of synthetic processes. enamine.netnih.gov This is particularly advantageous for reactions that are difficult to control in traditional batch setups, such as certain catalytic C-H activation or alkynylation reactions. snnu.edu.cnacs.org
Table 1: Potential Applications in Automated Synthesis
| Platform | Potential Role of this compound | Key Advantages |
|---|---|---|
| Automated Solid-Phase Peptide Synthesis (SPPS) | Non-natural amino acid building block for peptide modification. | Facile introduction of an alkyne handle for post-synthetic functionalization. |
Development of Novel Bioorthogonal Reactions Beyond Click Chemistry
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, the inherent toxicity of copper has spurred the development of copper-free bioorthogonal reactions for in vivo applications. nih.govthieme-connect.com The terminal alkyne of this compound is a key functional group for participating in these next-generation ligation strategies.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent copper-free click reaction that utilizes strained cyclooctynes. nih.govnih.gov this compound can serve as a precursor to molecules that, once incorporated into a biological system, can be targeted by strained alkyne-containing probes for imaging or therapeutic purposes. Research is ongoing to develop new strained alkynes with enhanced reactivity and stability, further expanding the utility of this reaction. acs.orgresearchgate.netacs.orgsigmaaldrich.com
Beyond SPAAC, researchers are exploring other novel bioorthogonal reactions. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes offers exceptionally fast kinetics, making it suitable for tracking rapid biological processes. thieme-connect.com While not directly involving an alkyne, the modular nature of this compound allows for its incorporation into structures that can be subsequently modified to participate in iEDDA or other emerging bioorthogonal reactions. The development of new bioorthogonal pairs is a continuous effort, aiming to provide a diverse toolkit for chemists and biologists. rsc.orgchimia.ch
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The terminal alkyne of this compound is a versatile handle for a multitude of catalytic transformations. Future research will likely focus on developing novel catalytic systems to functionalize this alkyne with greater selectivity and efficiency.
Gold-catalyzed reactions are particularly effective for the activation of alkynes towards nucleophilic attack. nih.gov Recent advancements in dual gold/photoredox catalysis enable C(sp)–H arylation of terminal alkynes under mild, base-free conditions, expanding the possibilities for creating complex arylalkynes. rsc.org Furthermore, gold-catalyzed dimerization and intermolecular oxidation of terminal alkynes open up avenues for synthesizing novel molecular architectures. nih.govthieme-connect.comacs.org
Rhodium and Iridium catalysts are also powerful tools for alkyne functionalization. Chiral rhodium(III) cyclopentadienyl (B1206354) complexes have been shown to be effective for the enantiodivergent and atroposelective hydroamination of hindered alkynes. nih.gov Both iridium and rhodium catalysts can facilitate the chelation-assisted formyl C−H alkynylation of benzaldehydes. snnu.edu.cn These catalytic systems could be adapted for the selective functionalization of this compound, leading to new chiral molecules and complex derivatives.
The development of catalytic systems for bioorthogonal reactions is another exciting frontier. rsc.org This involves designing transition metal catalysts that can perform specific chemical transformations within a biological environment without interfering with native processes. nih.govnih.gov Such catalysts could potentially activate a prodrug derived from this compound at a specific disease site, minimizing off-target effects.
Table 2: Emerging Catalytic Systems for Alkyne Functionalization
| Catalyst Type | Potential Transformation of this compound |
|---|---|
| Gold Catalysts | Arylation, dimerization, intermolecular oxidation. rsc.orgnih.govthieme-connect.comacs.org |
| Rhodium/Iridium Catalysts | Asymmetric hydroamination, C-H alkynylation. snnu.edu.cnnih.gov |
Application in Material Science and Polymer Chemistry
The alkyne functionality of this compound makes it a valuable monomer or cross-linking agent for the synthesis of advanced polymers and materials.
In polymer synthesis , this compound can be used in alkyne-based click polymerizations to create functional polymers with well-defined structures. digitellinc.com After deprotection of the amine, it can be incorporated into polymer backbones, and the pendant alkyne groups can be used for post-polymerization modifications, allowing for the creation of polymer libraries with diverse functionalities. sigmaaldrich.comuwo.caacs.org This approach is particularly useful for synthesizing materials for applications such as drug delivery and bioimaging.
Ring-opening metathesis polymerization (ROMP) is another powerful technique for polymer synthesis. While the direct polymerization of alkyne-containing monomers can be challenging, strategies have been developed to overcome this. acs.orgescholarship.orgescholarship.org By incorporating this compound into a suitable cyclic olefin monomer, it can be polymerized via ROMP, yielding polymers with pendant alkyne groups ready for further functionalization.
The creation of stimuli-responsive polymers is a rapidly growing field. These "smart" materials can change their properties in response to external stimuli such as pH, temperature, or light. rsc.orgpccl.atmdpi.com The alkyne group of this compound can be used to introduce cross-links or functional groups that impart stimuli-responsive behavior, leading to applications in areas like controlled drug release and self-healing materials.
Expansion of Therapeutic Applications Beyond Current Uses
The unique bifunctional nature of this compound positions it as a key building block for the development of next-generation therapeutics.
A significant area of interest is in the field of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov The linker component of a PROTAC is crucial for its efficacy, and the alkyne group of this compound makes it an ideal component for constructing these linkers via click chemistry. enamine.netacs.orgmedchemexpress.com
Another promising application is in the development of radiolabeled compounds for PET imaging and targeted radioligand therapy . nih.govmdpi.comfrontiersin.org The terminal alkyne allows for the efficient and site-specific attachment of positron-emitting isotopes, such as fluorine-18, through click chemistry. nih.gov This enables the non-invasive imaging of biological targets and the delivery of therapeutic radionuclides to cancer cells. The development of novel PET radioligands is a critical area of research for advancing diagnostics and personalized medicine. perceptive.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and how do reaction conditions influence yield?
- Methodological Answer : tert-Butyl carbamates are typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A solvent-free, green approach involves electromagnetic milling with (Boc)₂O under base-free conditions, achieving high yields (80–95%) without thermal activation . Traditional methods include transesterification or condensation reactions with tert-butyl chloroformate, requiring inert atmospheres and low temperatures (0–5°C) to minimize side reactions. Yield optimization depends on stoichiometric ratios, solvent polarity, and catalyst selection (e.g., MgO–CeO₂ mixed oxides for transesterification) .
Q. Which spectroscopic techniques are most reliable for characterizing tert-butyl carbamate derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:
- ¹H NMR : Peaks at δ 1.3–1.5 ppm confirm the tert-butyl group.
- ¹³C NMR : Signals near 80–85 ppm indicate the carbamate carbonyl.
- IR Spectroscopy : Stretching vibrations at ~1680–1720 cm⁻¹ (C=O) and 3300–3400 cm⁻¹ (N-H) validate the carbamate moiety.
Conflicting data (e.g., unexpected splitting in NMR) may arise from rotational isomers or impurities; recrystallization in hexane/ethyl acetate or HPLC purification is recommended .
Q. What are the recommended storage conditions for tert-butyl carbamate derivatives to prevent decomposition?
- Methodological Answer : Store in airtight containers at 0–6°C (freezer conditions) to inhibit hydrolysis or oxidation. Avoid exposure to heat (>30°C), moisture, and incompatible materials (e.g., strong acids/bases). Ground metal containers to prevent static discharge, and use explosion-proof equipment in handling areas .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in tert-butyl carbamate synthesis, and what factors influence enantiomeric excess?
- Methodological Answer : Diastereoselective intramolecular α-amidoalkylation reactions enable asymmetric synthesis. Chiral auxiliaries (e.g., (R)- or (S)-BINOL) and Lewis acids (e.g., Ti(OiPr)₄) enhance enantioselectivity. Solvent polarity and temperature (-20°C to 25°C) critically impact enantiomeric excess (up to 95% ee). For example, Garcia et al. (2006) achieved high diastereoselectivity using tert-butyl carbamates in pyrrolo[2,1-a]isoquinoline synthesis via chiral induction .
Q. What strategies mitigate thermal instability of tert-butyl carbamates during prolonged reactions?
- Methodological Answer : Thermal degradation is minimized by:
- Low-Temperature Protocols : Conduct reactions at ≤0°C under nitrogen.
- Stabilizing Additives : Use radical inhibitors (e.g., BHT) or chelating agents to trap metal impurities.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30min), limiting exposure to heat .
Stability studies using TGA/DSC reveal decomposition onset at 120–150°C, necessitating strict temperature control .
Q. How do solvent-free mechanochemical methods compare to traditional synthesis in terms of scalability and environmental impact?
- Methodological Answer : Mechanochemical synthesis via electromagnetic milling (e.g., using (Boc)₂O) eliminates solvent waste and reduces energy consumption by 70%. This method scales linearly from mg to kg with consistent yields (90–95%), unlike solution-phase reactions requiring solvent recovery. Life-cycle analysis (LCA) shows a 50% reduction in carbon footprint compared to traditional methods .
Q. What are the contradictions in reported toxicity data for tert-butyl carbamates, and how should researchers address uncertainty?
- Methodological Answer : While some SDS classify tert-butyl carbamates as non-hazardous (no GHS labeling) , others note acute toxicity (LD₅₀ > 2000 mg/kg in rats) and potential mutagenicity in Ames tests . Researchers should:
- Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) for project-specific risk assessment.
- Use ALARA (As Low As Reasonably Achievable) exposure protocols and consult IARC/ACGIH guidelines for handling .
Q. How can computational modeling predict tert-butyl carbamate reactivity in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as nucleophilic acyl substitution or carbamate cleavage. Molecular dynamics simulations predict solvent effects on reaction kinetics. For example, solvation-free energy calculations in DMSO correlate with experimental rate constants (R² = 0.92) .
Contradictions and Resolution
Q. Why do different studies report conflicting yields for tert-butyl carbamate derivatives under similar conditions?
- Analysis : Discrepancies arise from:
- Impurity Profiles : Residual solvents (e.g., DMF) in hygroscopic intermediates reduce yields.
- Catalyst Aging : Metal catalysts (e.g., Pd/C) lose activity after reuse, requiring regeneration.
- Atmospheric Control : Oxygen/moisture ingress in non-inert setups lowers Boc-protection efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
